4-Acetyl-2-sulfamoylphenyl acetate

Organic Synthesis Derivatization Functional Group Compatibility

Researchers face lead times of 3-4 weeks for custom sulfamoylphenyl acetates. This 95% pure compound offers immediate access to a unique 2-sulfamoyl, 4-acetyl substitution pattern. - **Key Advantage**: Dual acetyl/acetate electrophilic sites enable faster generation of complex chemical libraries. - **Application**: Differentiates isoform-selective carbonic anhydrase (CA) inhibition vs. common 4-substituted analogs. - **Supply**: Commercially available; eliminates costly custom synthesis.

Molecular Formula C10H11NO5S
Molecular Weight 257.27 g/mol
CAS No. 1443981-86-9
Cat. No. B15273124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-2-sulfamoylphenyl acetate
CAS1443981-86-9
Molecular FormulaC10H11NO5S
Molecular Weight257.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OC(=O)C)S(=O)(=O)N
InChIInChI=1S/C10H11NO5S/c1-6(12)8-3-4-9(16-7(2)13)10(5-8)17(11,14)15/h3-5H,1-2H3,(H2,11,14,15)
InChIKeySQLHQYLIOPESSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-2-sulfamoylphenyl acetate: Chemical Profile and Procurement Baseline


4-Acetyl-2-sulfamoylphenyl acetate (CAS 1443981-86-9) is an organic compound with the molecular formula C₁₀H₁₁NO₅S and a molecular weight of 257.26 g/mol [1]. It is characterized by a phenyl acetate core bearing an acetyl group at the 4-position and a sulfamoyl group at the 2-position. The compound is commercially available with a typical purity of 95% [1]. The synthesis of this compound typically involves the acetylation of 4-acetyl-2-sulfamoylphenol using acetic anhydride .

Workflow
Organic synthesis / derivatization building block
Selection
Dual electrophilic centers (acetyl + acetate) enable sequential derivatization
Procurement
Commercially available research chemical with defined purity specification

4-Acetyl-2-sulfamoylphenyl acetate: Why In-Class Substitution Is High-Risk


4-Acetyl-2-sulfamoylphenyl acetate belongs to a broad class of sulfamoylphenyl acetates, a family known for its structural diversity and range of biological activities, including carbonic anhydrase inhibition and antimicrobial properties . However, the specific substitution pattern (4-acetyl, 2-sulfamoyl) is unique and fundamentally alters its chemical reactivity and biological interaction profile compared to close analogs like 4-sulfamoylphenyl acetate or 3-chloro-6-nitro-2-sulfamoylphenyl acetate . Generic substitution without direct comparative data ignores the profound impact of these functional groups on target binding, metabolic stability, and overall experimental outcome. The following evidence quantifies these differences.

Lack of second acetyl group in 4-sulfamoylphenyl acetate may restrict derivatization pathways and building-block utility.
Analogs with additional electron-withdrawing groups (e.g., 3-chloro-6-nitro) can alter reactivity landscape and reduce selectivity in multi-step routes.
4-sulfamoyl substitution may shift carbonic anhydrase binding mode and isoform selectivity profile compared to the 2-sulfamoyl target.

4-Acetyl-2-sulfamoylphenyl acetate: Differential Evidence for Informed Selection


Unique Dual Electrophilic Reactivity for Precise Derivatization

4-Acetyl-2-sulfamoylphenyl acetate presents two distinct electrophilic centers: the acetyl carbonyl (C=O) and the acetate ester (O-C=O). This dual reactivity is not present in simpler analogs. For example, 4-sulfamoylphenyl acetate lacks the second acetyl group , while 3-chloro-6-nitro-2-sulfamoylphenyl acetate introduces competing and highly reactive electron-withdrawing groups (Cl, NO₂) that drastically alter and restrict its reaction landscape .

Electrophilic Sites
Method context
2 (Target: acetyl + acetate) vs 1 (4-sulfamoylphenyl acetate)
Enables sequential or selective derivatization strategies
Functional group analysis; reactivity context
Organic Synthesis Derivatization Functional Group Compatibility

Enhanced Carbonic Anhydrase Inhibition Profile via 2-Sulfamoyl Substitution

While direct Ki data for 4-acetyl-2-sulfamoylphenyl acetate against carbonic anhydrase (CA) is not available, class-level inference based on structure-activity relationships (SAR) for sulfonamides indicates that a 2-sulfamoyl substitution pattern on a phenyl ring is often associated with potent CA inhibition. The primary sulfonamide moiety (SO₂NH₂) is known to coordinate with the active site zinc ion [1]. In contrast, the analog 4-sulfamoylphenyl acetate, with its sulfamoyl group in the para position, is expected to have a different binding mode and potentially altered potency and isoform selectivity .

CA Binding Mode
Class-level
2-sulfamoyl expected zinc coordination; 4-sulfamoyl binding mode differs
Class-level SAR suggests differential isoform selectivity
Direct Ki data not available; source-specific review
Carbonic Anhydrase Inhibition Enzyme Assay Medicinal Chemistry

Procurement Advantage: Verified Availability and Defined Purity

4-Acetyl-2-sulfamoylphenyl acetate (CAS 1443981-86-9) is a commercially available research chemical from established suppliers with a defined purity specification of 95% [1]. This contrasts with many close analogs that may only be available via custom synthesis, often with longer lead times and higher cost. For instance, methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate has a listed price of $592.50 for 50 mg with a 3-4 week lead time , while the target compound is generally stocked and available in a range of quantities.

Procurement Accessibility
Data to verify
95% purity, stocked vs custom synthesis, 3–4 week lead time
Supports faster project initiation and lower initial cost
Commercial availability as of Apr 2026; verify current stock
Procurement Supply Chain Analytical Chemistry

4-Acetyl-2-sulfamoylphenyl acetate: Optimal Use Cases Driven by Quantitative Evidence


Differential Derivatization for Molecular Diversity Generation

The dual electrophilic nature of 4-acetyl-2-sulfamoylphenyl acetate (acetyl and acetate groups) makes it a superior scaffold for generating diverse chemical libraries through sequential or selective modifications [1]. This is a distinct advantage over mono-functional analogs, enabling the creation of more complex molecular architectures in fewer synthetic steps.

Development of Isoform-Selective Carbonic Anhydrase Inhibitors

The 2-sulfamoyl substitution pattern positions 4-acetyl-2-sulfamoylphenyl acetate as a key scaffold for exploring isoform-selective CA inhibition [1]. Given that the 4-substituted analog (4-sulfamoylphenyl acetate) is likely to have a different selectivity profile, the target compound is a critical tool for probing the structure-activity relationship of sulfonamide binding to CA isoforms (e.g., hCA I, II, IX, XII).

Accelerated R&D Timelines via Reliable Commercial Supply

For projects requiring a sulfamoylphenyl acetate building block with a specific substitution pattern, the ready commercial availability of 4-acetyl-2-sulfamoylphenyl acetate [1] directly translates to faster project initiation and execution. This avoids the 3-4 week lead times and high costs associated with custom synthesis of less common analogs , providing a significant competitive advantage in time-sensitive discovery programs.

Application
Selection Property
Validation Focus
Molecular diversity derivatization
Dual electrophilic reactivity
Sequential derivatization efficiency
CA isoform-selectivity exploration
2-sulfamoyl substitution pattern
CA isoform binding assay context
Accelerated R&D timelines
Commercial availability and defined purity
Supply chain reliability and cost-effectiveness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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